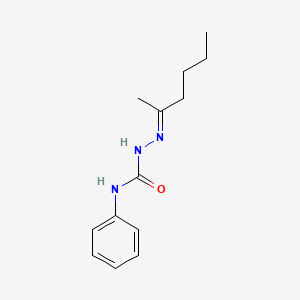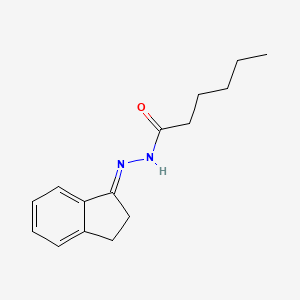
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide, also known as DIH, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DIH has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is not fully understood. However, studies have suggested that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained with a high yield. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits a wide range of biological activities, making it a versatile compound for research purposes. However, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. One area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in combination with other anticancer drugs. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can enhance the antitumor activity of other drugs, such as cisplatin and doxorubicin. Another area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in the treatment of fungal and bacterial infections. Finally, more research is needed to determine the potential toxicity and side effects of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in vivo.
Métodos De Síntesis
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide involves the reaction of indanone with hydrazine hydrate and hexanoyl chloride. The product is then purified using column chromatography to obtain a pure form of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is relatively simple and can be achieved with a high yield.
Aplicaciones Científicas De Investigación
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits antitumor activity by inducing apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In addition to its antitumor properties, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHFSAMRKLJPJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
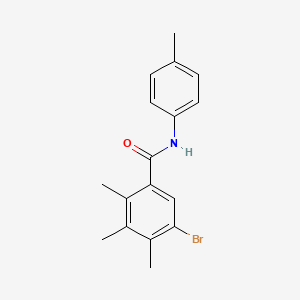
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
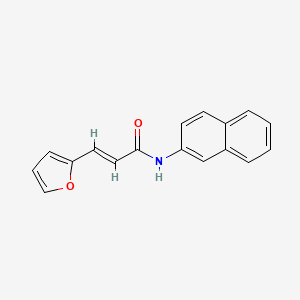
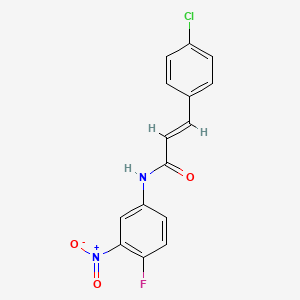
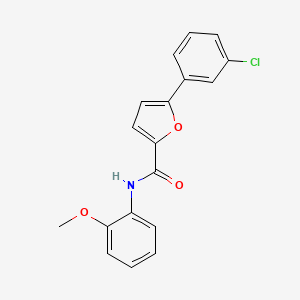


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
